{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanamine
Overview
Description
{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanamine is a complex organic compound that features a piperidine ring substituted with a phenylprop-2-en-1-yl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Phenylprop-2-en-1-yl Group: This step involves the alkylation of the piperidine ring with a phenylprop-2-en-1-yl halide under basic conditions.
Addition of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the phenylprop-2-en-1-yl group, converting it to a saturated alkyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alkyl chains.
Substitution: Introduction of various functional groups onto the piperidine ring.
Scientific Research Applications
Chemistry
In organic synthesis, {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanamine would depend on its specific biological target. Generally, it could interact with receptors or enzymes, modulating their activity. The phenylprop-2-en-1-yl group may facilitate binding to hydrophobic pockets, while the piperidine ring could interact with polar or charged regions of the target.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, piperidinone, and substituted piperidines share the core piperidine structure.
Phenethylamines: Compounds like phenethylamine and its derivatives have structural similarities due to the phenylprop-2-en-1-yl group.
Uniqueness
What sets {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanamine apart is the combination of the piperidine ring with the phenylprop-2-en-1-yl and methanamine groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-13-15-8-11-17(12-9-15)10-4-7-14-5-2-1-3-6-14/h1-7,15H,8-13,16H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPVVJXNAPIVTL-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN)C/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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